1,3-Dioxoisoindolin-2-yl (R)-3-((tert-butoxycarbonyl)amino)pentanoate
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Overview
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3R)-3-{[(tert-butoxy)carbonyl]amino}pentanoate is a complex organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The compound’s structure features a phthalimide moiety and a tert-butoxycarbonyl (Boc) protected amino acid, which are commonly used in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3R)-3-{[(tert-butoxy)carbonyl]amino}pentanoate typically involves the following steps:
Formation of the Phthalimide Moiety: The phthalimide group can be synthesized by reacting phthalic anhydride with ammonia or a primary amine.
Introduction of the Boc-Protected Amino Acid: The Boc-protected amino acid can be introduced through a coupling reaction using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Final Coupling: The final step involves coupling the phthalimide moiety with the Boc-protected amino acid under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3R)-3-{[(tert-butoxy)carbonyl]amino}pentanoate can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The phthalimide moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation and Reduction: Reagents like hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction.
Major Products Formed
Hydrolysis: Removal of the Boc group yields the free amine.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidation can introduce new functional groups, while reduction can convert ketones to alcohols.
Scientific Research Applications
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3R)-3-{[(tert-butoxy)carbonyl]amino}pentanoate has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of peptide-based drugs and as a building block for more complex molecules.
Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds.
Biological Studies: Used in the study of enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3R)-3-{[(tert-butoxy)carbonyl]amino}pentanoate depends on its application:
Peptide Synthesis: The Boc group protects the amino group during peptide bond formation, preventing unwanted side reactions.
Biological Activity: If used in drug synthesis, the compound’s activity would depend on its interaction with specific molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Phthalimide Derivatives: Compounds like N-phenylphthalimide and N-methylphthalimide share the phthalimide moiety.
Boc-Protected Amino Acids: Compounds such as Boc-L-alanine and Boc-L-phenylalanine are similar in having the Boc protecting group.
Uniqueness
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3R)-3-{[(tert-butoxy)carbonyl]amino}pentanoate is unique due to its combination of the phthalimide moiety and a Boc-protected amino acid, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C18H22N2O6 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C18H22N2O6/c1-5-11(19-17(24)25-18(2,3)4)10-14(21)26-20-15(22)12-8-6-7-9-13(12)16(20)23/h6-9,11H,5,10H2,1-4H3,(H,19,24)/t11-/m1/s1 |
InChI Key |
NSRHCMUQPATURO-LLVKDONJSA-N |
Isomeric SMILES |
CC[C@H](CC(=O)ON1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(CC(=O)ON1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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